molecular formula C10H10N4O2S B2462133 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide CAS No. 1203051-80-2

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide

Cat. No. B2462133
CAS RN: 1203051-80-2
M. Wt: 250.28
InChI Key: XZAAIIZTKIOGKF-UHFFFAOYSA-N
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Description

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide, also known as MOTA, is a synthetic compound that has been studied for its potential use in scientific research. MOTA has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Crystal Structures and Molecular Conformation

Research on compounds structurally related to 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide has highlighted their unique crystal structures and molecular conformations. Studies have shown that similar compounds exhibit a folded conformation about the methylene C atom of the thioacetamide bridge. The pyrimidine ring tends to be inclined to the benzene ring by certain degrees, demonstrating intramolecular hydrogen bonding that stabilizes the folded conformation (Subasri et al., 2016).

Synthetic Pathways and Building Blocks

The compound's structural motif has been employed as a key intermediate in the synthesis of various heterocyclic assemblies. For instance, it has been used to generate thiazolo[3,2-a]pyrimidinone products through synthetic routes that involve elimination of by-products and analytical and spectral studies confirming the structures of reaction products (Janardhan et al., 2014).

Heterocyclic Compound Formation

Further research demonstrates the compound's utility in the formation of novel heterocyclic compounds, including pyrrolidine-2,3,5-triones, via cyclocondensation reactions. These reactions yield new heterocyclic assemblies with significant yields, showcasing the compound's versatility in synthesizing diverse molecular structures (Obydennov et al., 2017).

properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-7-4-9(16)14(6-12-7)5-8(15)13-10-11-2-3-17-10/h2-4,6H,5H2,1H3,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAAIIZTKIOGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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